An In-depth Technical Guide to 3-Isothiocyanato-5-methylpyridine: Synthesis, Predicted Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Isothiocyanato-5-methylpyridine: Synthesis, Predicted Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Isothiocyanato-5-methylpyridine, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this document focuses on its synthesis from its readily available precursor, 3-amino-5-methylpyridine. Furthermore, it presents predicted physicochemical and spectroscopic properties based on the known characteristics of the isothiocyanate functional group and related pyridine derivatives. The guide also explores the compound's potential applications in drug development, drawing from the well-established reactivity and biological significance of isothiocyanates.
Chemical Identity and Structure
3-Isothiocyanato-5-methylpyridine is an aromatic heterocyclic compound. Its structure consists of a pyridine ring substituted with a methyl group at the 5-position and an isothiocyanate group at the 3-position.
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Molecular Formula: C₇H₆N₂S
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Molecular Weight: 150.21 g/mol
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Canonical SMILES: Cc1cc(cn(c1))N=C=S
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InChI Key: InChI=1S/C7H6N2S/c1-6-2-3-7(9-5-10)4-8-6/h2-4H,1H3
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CAS Number: Not available in the searched literature.
Physicochemical Properties of the Precursor: 3-Amino-5-methylpyridine
The synthesis of 3-Isothiocyanato-5-methylpyridine commences from its corresponding amine precursor, 3-amino-5-methylpyridine (also known as 5-amino-3-picoline). Understanding the properties of this starting material is crucial for planning a successful synthesis.
| Property | Value | Reference(s) |
| CAS Number | 3430-19-1 | [1][2] |
| Molecular Formula | C₆H₈N₂ | [1][2] |
| Molecular Weight | 108.14 g/mol | [1][2][3] |
| Appearance | White to light yellow or brown crystalline powder/solid | [1][2] |
| Melting Point | 59-63 °C | [1] |
| Boiling Point | 155 °C at 21 mmHg | [4] |
| Solubility | Soluble in methanol. | [4] |
Proposed Synthetic Routes
The conversion of a primary amine to an isothiocyanate is a well-established transformation in organic synthesis. Several methods are available, with the most common ones being the reaction with thiophosgene or the two-step process involving the formation of a dithiocarbamate salt followed by desulfurization.[5][6][7]
General Synthetic Approaches
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Thiophosgene Method: This is a direct and often high-yielding method. However, thiophosgene is highly toxic and volatile, requiring stringent safety precautions.
-
Dithiocarbamate Salt Formation and Desulfurization: This is a safer alternative to the thiophosgene method. The amine is first reacted with carbon disulfide in the presence of a base (like triethylamine or ammonia) to form a dithiocarbamate salt.[6] This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.[5][7] Common desulfurizing agents include:
Experimental Protocol: Synthesis of 3-Isothiocyanato-5-methylpyridine via Dithiocarbamate Intermediate
This protocol is a generalized procedure based on common methods for isothiocyanate synthesis and should be adapted and optimized for specific laboratory conditions.
Step 1: Formation of the Dithiocarbamate Salt
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-methylpyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
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Add a tertiary amine base, such as triethylamine (2.0-3.0 eq), to the solution.
-
Cool the mixture in an ice bath (0 °C).
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Slowly add carbon disulfide (1.1-1.5 eq) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.
Step 2: Desulfurization to the Isothiocyanate
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Cool the reaction mixture containing the dithiocarbamate salt in an ice bath.
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Slowly add a solution of a desulfurizing agent, such as tosyl chloride (1.1 eq), in the same anhydrous solvent.
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Stir the reaction at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with the addition of water.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 3-Isothiocyanato-5-methylpyridine by column chromatography on silica gel.
Caption: Synthetic workflow for 3-Isothiocyanato-5-methylpyridine.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the chemical structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Solid or low-melting solid | The presence of the polar isothiocyanate group and the pyridine ring may lead to a higher melting point compared to the parent amine. |
| Boiling Point | > 200 °C at atmospheric pressure | Isothiocyanates generally have higher boiling points than their corresponding amines due to increased molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF). Sparingly soluble in water. | The aromatic and sulfur-containing nature suggests good solubility in organic solvents. The polarity of the isothiocyanate and pyridine nitrogen may allow for limited water solubility. |
| Stability | Sensitive to hydrolysis, especially under basic or strongly acidic conditions.[10] May be light-sensitive. | The isothiocyanate group is susceptible to nucleophilic attack by water.[11] |
Predicted Spectroscopic Data
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¹H NMR:
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Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm.
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A singlet for the methyl protons (CH₃) is anticipated around δ 2.3-2.6 ppm.
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¹³C NMR:
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The carbon of the isothiocyanate group (-N=C=S) should appear in the range of δ 125-140 ppm.
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Aromatic carbons will be in the region of δ 120-150 ppm.
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The methyl carbon will likely be around δ 15-20 ppm.
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IR Spectroscopy:
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A strong, characteristic, and broad absorption band for the asymmetric N=C=S stretch is expected in the region of 2000-2200 cm⁻¹.
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Reactivity and Chemical Behavior
The isothiocyanate functional group is a potent electrophile, making it highly reactive towards nucleophiles.[12][13] The central carbon atom of the -N=C=S group is electron-deficient and is the primary site of nucleophilic attack.[12][13]
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Reaction with Amines: Isothiocyanates react with primary and secondary amines to form stable thiourea derivatives.[12][13] This reaction is fundamental to their biological activity and their use as labeling agents for proteins.
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Reaction with Thiols: The reaction with thiols (like the side chain of cysteine residues in proteins) forms dithiocarbamate adducts.[12] This reaction is often reversible.[13]
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Reaction with Alcohols and Water (Hydrolysis): Isothiocyanates can react with alcohols to form thiocarbamates and with water to hydrolyze back to the corresponding primary amine and release carbonyl sulfide (COS), which can further decompose. This hydrolysis is a key consideration for the stability and storage of isothiocyanate-containing compounds.[14][15]
Caption: Reactivity of 3-Isothiocyanato-5-methylpyridine with nucleophiles.
Potential Applications in Drug Development
Isothiocyanates are a class of compounds with significant and diverse biological activities, making them attractive for drug discovery and development.[16][17][18]
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Anticancer Agents: Many isothiocyanates, both natural and synthetic, exhibit potent anticancer properties.[17][18][19] They can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer.[16][17][20] The electrophilic nature of the isothiocyanate group allows for covalent modification of key proteins in cancer cells.[21]
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Enzyme Inhibitors: The reactivity of the isothiocyanate group with nucleophilic residues like cysteine and lysine makes it a useful "warhead" for designing covalent inhibitors of enzymes.[21]
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Chemical Probes and Labeling Agents: Isothiocyanates are used to label proteins and other biomolecules with fluorescent tags or other reporter groups due to their efficient reaction with amine groups.
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Building Blocks for Heterocyclic Synthesis: The isothiocyanate moiety is a versatile functional group for the synthesis of a wide range of sulfur- and nitrogen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.[22]
The introduction of a methylpyridine scaffold in 3-Isothiocyanato-5-methylpyridine offers a unique combination of a proven pharmacophore (pyridine) with a reactive isothiocyanate group. This could lead to novel compounds with unique biological profiles and improved pharmacokinetic properties.
Safety and Handling
While specific toxicity data for 3-Isothiocyanato-5-methylpyridine is unavailable, general precautions for handling isothiocyanates and its precursor, 3-amino-5-methylpyridine, should be followed.
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3-Amino-5-methylpyridine: This compound is classified as toxic if swallowed or in contact with skin.[4][23] It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[1][3]
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Isothiocyanates (General): Isothiocyanates are generally considered to be irritants and sensitizers. They are reactive and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
3-Isothiocyanato-5-methylpyridine represents a promising, yet underexplored, chemical entity. While direct experimental data remains scarce, its synthesis from the commercially available 3-amino-5-methylpyridine is feasible through well-established synthetic methodologies. The inherent reactivity of the isothiocyanate group, coupled with the pharmacological relevance of the methylpyridine scaffold, positions this compound as a valuable tool for researchers in medicinal chemistry and drug development. It holds potential as a building block for novel therapeutics, particularly as a covalent modifier of biological targets. Further research into the synthesis and biological evaluation of 3-Isothiocyanato-5-methylpyridine is warranted to fully elucidate its potential.
References
-
D'hooghe, M., & De Kimpe, N. (2021). Synthesis of Isothiocyanates: An Update. Molecules, 26(9), 2740. [Link]
-
Kumar, A., Kumar, S., & Kumar, R. (2018). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. International Journal of Food Science and Technology, 53(10), 2267-2276. [Link]
-
Assy, M. G. (1996). REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 108(1-4), 163-167. [Link]
-
ResearchGate. The chemistry of the — NCS group. [Link]
-
PubChem. 3-Amino-5-methylpyridine. [Link]
-
PubMed. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). [Link]
-
ThaiScience. Stability studies of isothiocyanates and nitriles in aqueous media. [Link]
-
Arkivoc. Reactivity and diverse synthetic applications of acyl isothiocyanates. [Link]
-
R Discovery. Reactions of Diphenylphosphinothioyl Isothiocyanate and Related Compounds with Some Nucleophiles and Carbodiimides. [Link]
-
Taylor & Francis Online. REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. [Link]
-
MDPI. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]
-
PubMed Central. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. [Link]
-
Georganics. Isothiocyanates / thiocyanates. [Link]
-
Stenutz. 3-amino-5-methylpyridine. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. [Link]
-
Linus Pauling Institute. Isothiocyanates. [Link]
-
PubMed Central. Are isothiocyanates potential anti-cancer drugs? [Link]
-
Taylor & Francis Online. Improved procedure for the preparation of isothiocyanates via iodine-mediated desulfurization of dithiocarbamic acid salts. [Link]
-
PubMed Central. A Comparative Review of Key Isothiocyanates and Their Health Benefits. [Link]
-
PubChem. 3-Amino-5-methylpyridin-2(1H)-one. [Link]
-
MDPI. Stabilization of Allyl Isothiocyanate by β-Cyclodextrin: Thermal Robustness and Potent Antimicrobial Activity. [Link]
-
ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine. [Link]
-
AACR Journals. Selected isothiocyanates rapidly induce growth inhibition of cancer cells. [Link]
-
ResearchGate. (PDF) Are isothiocyanates potential anti-cancer drugs? [Link]
-
Frontiers. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. [Link]
-
Wikipedia. Isothiocyanate. [Link]
Sources
- 1. 3-Amino-5-methylpyridine 97 3430-19-1 [sigmaaldrich.com]
- 2. 3-Amino-5-methylpyridine | CymitQuimica [cymitquimica.com]
- 3. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-methylpyridine | 3430-19-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanates / thiocyanates - Georganics [georganics.sk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. cbijournal.com [cbijournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 14. thaiscience.info [thaiscience.info]
- 15. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arkat-usa.org [arkat-usa.org]
- 23. 3-Amino-5-methylpyridine | 3430-19-1 | TCI Deutschland GmbH [tcichemicals.com]
